REACTION_CXSMILES
|
[S-:1][C:2]#[N:3].[NH4+].C(O[C:8](=[O:18])[CH2:9][NH:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)C>>[CH2:11]([N:10]1[CH2:9][C:8](=[O:18])[NH:3][C:2]1=[S:1])[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:0.1|
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Name
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|
Quantity
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47.27 g
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Type
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reactant
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Smiles
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[S-]C#N.[NH4+]
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Name
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|
Quantity
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40 g
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Type
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reactant
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Smiles
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C(C)OC(CNCC1=CC=CC=C1)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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the solid residue washed with ethanol/water (1:1) (200 ml)
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Type
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FILTRATION
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Details
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The solid was collected by filtration
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Type
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WASH
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Details
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washed with ethanol/water (1:1) (5×200 ml) and with diethyl ether (3×100 ml)
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Name
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|
Type
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product
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Smiles
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C(C1=CC=CC=C1)N1C(=S)NC(=O)C1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.72 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.9% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |